molecular formula C8H15NO3S B13183380 7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Katalognummer: B13183380
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: IPRYVNKKZWSJIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both sulfonyl and azabicyclo moieties in its structure makes it a versatile candidate for various chemical transformations and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a sulfonyl chloride with an azabicyclo compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The azabicyclo moiety can interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular pathways and biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of both sulfonyl and azabicyclo moieties, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H15NO3S

Molekulargewicht

205.28 g/mol

IUPAC-Name

7-propan-2-ylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H15NO3S/c1-6(2)13(10,11)9-7-4-3-5-12-8(7)9/h6-8H,3-5H2,1-2H3

InChI-Schlüssel

IPRYVNKKZWSJIW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)N1C2C1OCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.